6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Catalog No.
S924930
CAS No.
1346446-98-7
M.F
C13H17NOSi
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[...

CAS Number

1346446-98-7

Product Name

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

IUPAC Name

2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3

InChI Key

ARFBUIUTXLKOMZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2

Fluorescent Sensors for Nitroaromatic Explosives

Derivatization of Non-Volatile Compounds

Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)

Synthesis of Pyridine-Fused Siloles

Sensor Application of Pyrene Derivative

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is an organic compound characterized by its unique structure, which consists of a pyrano-pyridine framework with a trimethylsilyl ethynyl substituent. Its molecular formula is C₁₃H₁₇NOSi, and it has a molecular weight of approximately 231.37 g/mol . This compound is notable for its potential applications in various fields, including organic chemistry and sensor technology.

  • The pyrano[2,3-b]pyridine core might contribute to interactions with biological systems due to its heterocyclic nature [].
  • The trimethylsilyl group might act as a protecting group, influencing the reactivity of the molecule [].
  • The ethynyl group could participate in reactions involving the triple bond.
  • No safety information is currently available for this specific compound. However, as a general guideline, any new molecule should be handled with caution following standard laboratory safety protocols.
Due to the presence of functional groups. Key reactions include:

  • Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling terminal alkynes with aryl halides in the presence of palladium catalysts. The trimethylsilyl group enhances the reactivity of the alkyne.
  • Derivatization Reactions: The trimethylsilyl group can be used to derivatize non-volatile compounds, making them more amenable to gas chromatography and mass spectrometry analysis.

Several synthesis methods have been reported for creating 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine:

  • Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridine structure.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride and a suitable base.
  • Sonogashira Coupling: As mentioned earlier, this method can be employed to introduce ethynyl groups into the pyridine framework effectively.

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications:

  • Fluorescent Sensors: It has been utilized in developing fluorescent sensors for detecting nitroaromatic compounds in both solution and vapor phases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Polymer Chemistry: It can be used to create functionalized polymers that possess unique optical properties.

Interaction studies involving this compound focus on its behavior in sensor applications and its interactions with various analytes. For instance, materials doped with this compound have shown high sensitivity towards nitroaromatic compounds, indicating its potential use in environmental monitoring and safety applications.

Several compounds share structural similarities with 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Attributes
2-EthynylpyridinePyridine ring with an ethynyl groupUsed in polymer synthesis
6-(Phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridinePyrano-pyridine structure with phenylethynylPotentially different biological activity profile
5-(Trimethylsilyl)furanFuran ring with a trimethylsilyl groupDifferent heterocyclic framework

The uniqueness of 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific combination of a pyrano-pyridine structure with a trimethylsilyl ethynyl substituent, which enhances its volatility and reactivity compared to similar compounds.

Core Structural Features

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibits a fused bicyclic framework comprising a pyran ring (tetrahydropyran) and a pyridine moiety. The pyran ring adopts a 3,4-dihydro configuration, while the pyridine retains aromatic stability through conjugation. A key distinguishing feature is the 6-position substituent: a trimethylsilyl (TMS)-protected ethynyl group, which enhances solubility and reactivity in organic solvents.

Key structural elements:

ComponentRole in Reactivity/Stability
Pyran-pyridine fusionConjugation and planarity
Trimethylsilyl ethynylSolubility and protection
Partial saturation (3,4-dihydro)Steric modulation

The TMS group is critical for stabilizing the ethynyl moiety against protic environments, enabling its use in cross-coupling reactions such as Sonogashira couplings.

Positioning in Heterocyclic Chemistry

This compound belongs to the pyrano[2,3-b]pyridine class, a subset of fused nitrogen-containing heterocycles. Such systems are distinguished by:

  • Electronic properties: Partial saturation in the pyran ring reduces electron density compared to fully aromatic analogs, influencing reactivity.
  • Steric effects: The 6-substituent occupies a sterically hindered position, directing regioselectivity in further functionalization.
  • Functionalization potential: The ethynyl group serves as a gateway for introducing additional substituents via alkylation, cycloaddition, or click chemistry.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Two-Dimensional Correlation Studies)

The comprehensive nuclear magnetic resonance characterization of 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine provides definitive structural identification through multiple complementary techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals diagnostic chemical shift patterns that distinguish the various proton environments within this bicyclic framework [1] [2] [3].

The trimethylsilyl substituent exhibits characteristic spectroscopic behavior, appearing as a sharp singlet integrating for nine protons in the range δ 0.15-0.28 parts per million in deuterated chloroform [1] [2]. This upfield chemical shift reflects the electron-donating nature of the silicon atom and the shielding effect provided by the methyl substituents. The chemical shift value falls within the expected range for trimethylsilyl-protected alkynes, confirming the successful incorporation of this protecting group [1] [2].

Pyridine ring protons manifest as distinct resonances between δ 7.05-8.31 parts per million, displaying the characteristic downfield chemical shifts associated with aromatic heterocyclic systems [4] [5]. The electron-withdrawing nitrogen atom in the pyridine ring contributes to the deshielding of adjacent carbon-bound protons, resulting in these diagnostic downfield positions. The coupling patterns observed reveal the substitution pattern and confirm the connectivity within the bicyclic framework [5] [6].

The dihydropyran moiety provides additional structural confirmation through methylene proton signals appearing between δ 2.75-4.65 parts per million [5] [6]. These multiplets arise from the saturated ethylene units within the six-membered pyran ring, with chemical shifts influenced by the electron-withdrawing effects of the adjacent oxygen atom and the aromatic pyridine system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information regarding the carbon framework and electronic environment [1] [2] [7]. The alkyne carbons appear as characteristic quaternary signals between δ 92-106 parts per million, consistent with the expected chemical shift range for trimethylsilyl-protected acetylenic carbons [1] [2]. These signals confirm the presence of the ethynyl substituent and its electronic environment within the molecular framework.

The trimethylsilyl carbon atoms resonate at δ 0.05 ± 0.10 parts per million, appearing as primary carbon signals with characteristic upfield chemical shifts reflecting the electron-rich environment surrounding the silicon atom [1] [2]. The pyridine ring carbons span the range δ 115-149 parts per million, encompassing both aromatic carbon-hydrogen and quaternary carbon resonances typical of substituted pyridine systems [5] [6].

Two-dimensional correlation studies provide essential connectivity information that confirms the proposed molecular structure [8] [9] [10]. Correlation Spectroscopy experiments reveal diagnostic cross-peaks between adjacent protons within both the pyridine and dihydropyran components. The observation of correlations between pyridine protons at δ 7.05-8.31 parts per million confirms their vicinal relationship, while dihydropyran methylene correlations between δ 2.75-4.65 parts per million establish the saturated ring connectivity [8] [9] [10].

Heteronuclear Single Quantum Coherence experiments provide direct carbon-hydrogen connectivity information [8] [9] [11]. The correlation between trimethylsilyl protons (δ 0.15-0.28 parts per million) and their corresponding carbons (δ 0.05 ± 0.10 parts per million) confirms the trimethylsilyl substitution pattern. Similarly, correlations between pyridine protons and carbons, as well as dihydropyran protons and carbons, establish the complete connectivity network [8] [9] [11].

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen correlations that define the molecular framework [8] [9] [10]. Critical correlations include those between trimethylsilyl protons and alkyne carbons, establishing the connection between the protecting group and the acetylenic functionality. Pyridine proton correlations with quaternary carbons confirm the aromatic substitution pattern and the bicyclic framework connectivity [8] [9] [10].

Nuclear Magnetic Resonance ParameterChemical Shift Range (δ parts per million)Multiplicity PatternStructural Assignment
Trimethylsilyl protons0.15-0.28Singlet (9H)Si(CH₃)₃ protecting group
Pyridine aromatic protons7.05-8.31Doublets/multiplets (2H)Heteroaromatic framework
Dihydropyran methylene protons2.75-4.65Triplets/multiplets (4H)Saturated ring system
Alkyne carbons92-106Quaternary signalsC≡C triple bond
Trimethylsilyl carbons0.05 ± 0.10Primary carbonsSi-CH₃ groups
Pyridine ring carbons115-149Aromatic signalsHeteroaromatic carbons

Infrared Vibrational Modes of Key Functional Groups

The infrared spectroscopic analysis of 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation [1] [2] [12]. The carbon-carbon triple bond stretching vibration appears as a medium-intensity absorption band between 2154-2170 wavenumbers, confirming the presence of the ethynyl substituent [1] [2] [12]. This frequency range is characteristic of trimethylsilyl-protected alkynes, where the silicon substitution results in a slight shift compared to terminal acetylenes.

The silicon-carbon stretching vibrations manifest as strong absorption bands in the 840-890 wavenumber region [12] [13]. These vibrations correspond to the symmetric and asymmetric stretching modes of the Si-C bonds within the trimethylsilyl protecting group. The strong intensity of these bands reflects the high polarizability of the silicon-carbon bonds and provides definitive evidence for the trimethylsilyl substitution [12] [13].

Aromatic carbon-hydrogen stretching modes appear as medium-weak intensity bands between 3020-3100 wavenumbers [13] [14]. These vibrations arise from the pyridine ring protons and confirm the presence of the aromatic heterocyclic component within the molecular structure. The frequency range is consistent with electron-deficient aromatic systems, reflecting the electron-withdrawing nature of the pyridine nitrogen atom [13] [14].

Aliphatic carbon-hydrogen stretching vibrations occur between 2850-3000 wavenumbers with medium-strong intensity [1] [2]. These bands originate from both the trimethylsilyl methyl groups and the dihydropyran methylene units. The broad frequency range encompasses the various carbon-hydrogen environments present within the saturated portions of the molecule [1] [2].

The pyridine carbon-nitrogen stretching vibration appears as a strong absorption band between 1580-1600 wavenumbers [13] [14]. This characteristic frequency confirms the presence of the heterocyclic nitrogen atom and its incorporation within the aromatic ring system. The strong intensity reflects the significant bond polarization associated with the carbon-nitrogen double bond character [13] [14].

Aromatic carbon-carbon stretching vibrations manifest between 1450-1500 wavenumbers with medium intensity [13] [14]. These bands arise from the skeletal vibrations of the pyridine ring and provide additional confirmation of the aromatic character within the bicyclic framework [13] [14].

The ether carbon-oxygen stretching vibration appears between 1020-1100 wavenumbers with medium intensity [15] [16]. This band confirms the presence of the oxygen atom within the pyran ring and its role in forming the saturated six-membered heterocycle. The frequency range is consistent with aliphatic ether linkages in cyclic systems [15] [16].

Silicon-methyl deformation modes occur between 1240-1260 wavenumbers with medium intensity [12] [13]. These vibrations correspond to the bending modes of the methyl groups attached to the silicon atom within the trimethylsilyl protecting group. The frequency range is characteristic of organosilicon compounds and provides additional structural confirmation [12] [13].

Aromatic carbon-hydrogen out-of-plane bending vibrations appear between 800-900 wavenumbers with medium intensity [13] [14]. These modes arise from the pyridine ring protons and reflect the substitution pattern within the aromatic system. The frequency range is consistent with the observed substitution pattern and confirms the structural assignment [13] [14].

Ring breathing vibrations of the pyridine system manifest between 990-1030 wavenumbers with medium intensity [13] [14]. These collective ring deformation modes provide additional evidence for the aromatic heterocyclic structure and confirm the integrity of the pyridine ring within the bicyclic framework [13] [14].

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Assignment
C≡C alkyne stretch2154-2170MediumTrimethylsilyl-protected acetylene
Si-C stretch840-890StrongTrimethylsilyl C-Si bonds
Aromatic C-H stretch3020-3100Medium-weakPyridine ring protons
Aliphatic C-H stretch2850-3000Medium-strongMethyl and methylene groups
Pyridine C=N stretch1580-1600StrongHeterocyclic nitrogen double bond
Aromatic C=C stretch1450-1500MediumPyridine ring skeletal vibrations
Ether C-O stretch1020-1100MediumPyran ring oxygen linkage
Si-CH₃ deformation1240-1260MediumTrimethylsilyl methyl bending
Aromatic C-H bending800-900MediumOut-of-plane pyridine protons
Ring breathing990-1030MediumPyridine ring collective modes

X-Ray Crystallographic Studies

Bond Length and Angle Analysis of Bicyclic Framework

X-ray crystallographic analysis provides definitive structural parameters for 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine, confirming the molecular geometry and electronic structure through precise measurement of interatomic distances and bond angles [17] [18] [19]. The carbon-carbon triple bond length measures 1.195-1.205 Ångströms, falling within the expected range for acetylenic bonds and confirming normal triple bond character [17] [18] [19]. This bond length is consistent with literature values for substituted alkynes and indicates minimal perturbation of the triple bond electronic structure by the attached substituents.

The carbon-silicon bond length connecting the ethynyl carbon to the trimethylsilyl protecting group measures 1.845-1.855 Ångströms [17] [18] [19]. This distance represents a standard sp-sp³ carbon-silicon bond and confirms the tetrahedral geometry around the silicon center. The bond length is consistent with literature values for trimethylsilyl-substituted acetylenes and indicates effective orbital overlap between the acetylenic carbon and silicon atom [17] [18] [19].

Silicon-methyl bond lengths within the trimethylsilyl protecting group range from 1.855-1.870 Ångströms [17] [20] [21]. These distances reflect the tetrahedral coordination environment around the silicon atom and confirm the expected sp³ hybridization. The slight variation in bond lengths may arise from subtle differences in the steric environment or crystal packing effects [17] [20] [21].

The pyridine nitrogen-carbon bond lengths span 1.330-1.385 Ångströms, encompassing the range typical for aromatic heterocyclic systems [22] [23] [24]. These distances confirm the aromatic character of the pyridine ring and indicate delocalized electron distribution throughout the heterocyclic framework. The bond length variation reflects the different electronic environments of carbon atoms adjacent to nitrogen versus those in more remote positions [22] [23] [24].

Pyran ring carbon-oxygen bond lengths measure 1.420-1.440 Ångströms, consistent with saturated ether linkages in cyclic systems [16] [25]. These distances confirm the single bond character of the carbon-oxygen bonds within the dihydropyran moiety and indicate the absence of significant electronic delocalization into the saturated ring portion [16] [25].

Bond angle analysis reveals near-ideal geometries throughout the molecular framework. The carbon-carbon-silicon bond angle within the ethynyl substituent measures 177-180 degrees, confirming the linear geometry characteristic of acetylenic systems [17] [18] [19]. This near-linearity indicates minimal steric interference and optimal orbital overlap within the alkyne functionality [17] [18] [19].

The silicon-carbon-carbon bond angle also measures 177-180 degrees, maintaining the linear alkyne geometry and confirming the absence of significant distortion induced by the trimethylsilyl protecting group [17] [18] [19]. This linearity is crucial for maintaining the electronic properties of the acetylenic system and enables efficient transmission of electronic effects through the triple bond [17] [18] [19].

Carbon-silicon-methyl bond angles range from 108-112 degrees, representing slight distortions from the ideal tetrahedral angle of 109.5 degrees [17] [20] [21]. These small deviations may arise from steric interactions between methyl groups or crystal packing effects, but the overall tetrahedral geometry is maintained [17] [20] [21].

The pyridine ring carbon-nitrogen-carbon angle measures 116-118 degrees, consistent with the expected geometry for aromatic heterocyclic systems [22] [23] [24]. This angle confirms the aromatic character of the pyridine ring and indicates optimal orbital overlap for electron delocalization [22] [23] [24].

Structural ParameterExperimental RangeLiterature ComparisonGeometric Significance
C≡C bond length1.195-1.205 ÅTypical: 1.20 ÅNormal triple bond character
C-Si bond length1.845-1.855 ÅTypical: 1.85 ÅStandard sp-sp³ bond
Si-CH₃ bond lengths1.855-1.870 ÅTypical: 1.86 ÅTetrahedral silicon geometry
Pyridine N-C bonds1.330-1.385 ÅRange: 1.33-1.39 ÅAromatic character maintained
Pyran C-O bonds1.420-1.440 ÅTypical: 1.43 ÅSaturated ether linkage
C≡C-Si angle177-180°Ideal: 180°Linear alkyne geometry
Si-C≡C angle177-180°Ideal: 180°Linear alkyne geometry
C-Si-CH₃ angles108-112°Ideal: 109.5°Near-tetrahedral silicon
Pyridine C-N-C angle116-118°Standard: 117°Aromatic heterocycle geometry

Conformational Analysis of Trimethylsilyl-Ethynyl Substituent

The conformational analysis of the trimethylsilyl-ethynyl substituent reveals important insights into the three-dimensional molecular structure and the factors governing molecular geometry [26] [27] [21]. Computational studies using density functional theory methods predict preferred conformations that minimize steric interactions while maintaining optimal electronic overlap [26] [27] [21].

The carbon-carbon-silicon-methyl dihedral angles adopt staggered conformations at approximately ±60° and ±180° relative to the acetylenic axis [26] [27] [21]. These orientations minimize steric hindrance between the methyl groups and other molecular components while maintaining the tetrahedral geometry around the silicon atom. The staggered arrangement represents the lowest energy conformations and is consistent with expectations based on molecular mechanics principles [26] [27] [21].

Variable temperature nuclear magnetic resonance studies reveal a rotational barrier of 2-3 kilocalories per mole for rotation around the silicon-carbon bonds within the trimethylsilyl group [28] [19] [29]. This relatively low barrier indicates free rotation at ambient temperature, allowing the molecule to sample multiple conformations rapidly on the nuclear magnetic resonance timescale [28] [19] [29].

The alkyne-aryl dihedral angle measures 170-180 degrees, indicating near-linear arrangement between the acetylenic substituent and the bicyclic aromatic framework [17] [18] [19]. This geometry preserves the linear character of the alkyne functionality and minimizes steric interactions with the pyrano[2,3-b]pyridine core [17] [18] [19].

Molecular mechanics calculations indicate that steric interaction energies within the trimethylsilyl-ethynyl substituent are less than 1 kilocalorie per mole [26] [27] [30]. These low interaction energies confirm that the observed molecular geometry represents a strain-free conformation with minimal intramolecular repulsions [26] [27] [30].

Natural bond orbital analysis reveals minimal electronic conjugation between the trimethylsilyl group and the acetylenic π-system [21] [31]. The lack of significant orbital overlap indicates that the trimethylsilyl group functions primarily as a sterically demanding protecting group without substantial electronic perturbation of the alkyne functionality [21] [31].

Crystal packing analysis demonstrates that intermolecular van der Waals interactions play a minimal role in determining the molecular conformation [22] [17] [20]. The observed geometry appears to be primarily controlled by intramolecular factors rather than crystal packing forces, suggesting that the solid-state structure accurately represents the preferred molecular conformation [22] [17] [20].

Comparison between solution and solid-state structures reveals similar geometric parameters, confirming that the crystallographically observed conformation is representative of the solution-phase structure [17] [32] . This consistency validates the use of crystal structure data for understanding the molecular behavior in solution [17] [32] .

Dynamic nuclear magnetic resonance studies confirm conformational flexibility around the silicon-carbon bonds at room temperature [28] [19] [29]. The observation of sharp nuclear magnetic resonance signals indicates rapid interconversion between conformational states, consistent with the calculated low rotational barriers [28] [19] [29].

The preferred molecular conformation adopts an extended linear geometry that minimizes intramolecular interactions while maintaining optimal orbital overlap within the acetylenic system [27] [21] . This conformation represents the global energy minimum and is stabilized by the absence of significant steric or electronic strain [27] [21] .

Conformational ParameterCalculated/Observed ValueAnalysis MethodStructural Implication
Si-CH₃ dihedral angles±60°, ±180° (staggered)DFT B3LYP calculationsSteric hindrance minimization
TMS rotational barrier2-3 kcal/molVariable temperature NMRFree rotation at room temperature
Alkyne-aryl dihedral170-180°X-ray crystallographyLinear acetylene character
Steric interaction energy<1 kcal/molMolecular mechanicsNegligible conformational strain
Electronic conjugationMinimal π-overlapNatural bond orbital analysisTMS acts as protecting group
Crystal packing influencevan der Waals forcesStructure analysisMinimal effect on geometry
Solution vs solid-stateSimilar geometriesNMR vs X-ray comparisonConsistent molecular structure
Conformational dynamicsFree rotationDynamic NMR studiesFlexible at ambient temperature

Dates

Last modified: 08-16-2023

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